Cas no 87783-60-6 (Pentanamide, 2-(acetylamino)-4-methyl-N-(phenylmethyl)-, (S)-)
87783-60-6 structure
Product Name:Pentanamide, 2-(acetylamino)-4-methyl-N-(phenylmethyl)-, (S)-
CAS-nummer:87783-60-6
MF:C15H22N2O2
MW:262.347383975983
CID:652371
PubChem ID:71412138
Update Time:2025-04-19
Pentanamide, 2-(acetylamino)-4-methyl-N-(phenylmethyl)-, (S)- Chemische en fysische eigenschappen
Naam en identificatie
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- Pentanamide, 2-(acetylamino)-4-methyl-N-(phenylmethyl)-, (S)-
- DTXSID90831709
- N~2~-Acetyl-N-benzyl-L-leucinamide
- 87783-60-6
-
- Inchi: 1S/C15H22N2O2/c1-11(2)9-14(17-12(3)18)15(19)16-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t14-/m0/s1
- InChI-sleutel: VLVSSUQRMRBLSR-AWEZNQCLSA-N
- LACHT: O=C([C@H](CC(C)C)NC(C)=O)NCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 262.168127949g/mol
- Monoisotopische massa: 262.168127949g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 58.2Ų
Pentanamide, 2-(acetylamino)-4-methyl-N-(phenylmethyl)-, (S)- Gerelateerde literatuur
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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